3-Bromoquinoline-8-carboxylic acid

Vue d'ensemble

Description

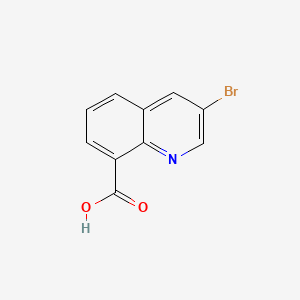

3-Bromoquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and synthetic organic chemistry. The compound features a bromine atom at the 3-position and a carboxylic acid group at the 8-position of the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline-8-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxyquinoline-8-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

3-Bromoquinoline-8-carboxylic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit promising activity against various cancer cell lines. For example, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, by arresting the cell cycle at the G1 phase and activating apoptotic pathways .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. In vitro assays demonstrated that certain derivatives can selectively inhibit Aurora A kinase, which is crucial for cell division and proliferation in cancerous tissues . This selectivity suggests that this compound could serve as a lead compound for developing targeted cancer therapies.

Synthesis and Production

Synthesis Methods

The production of this compound involves multiple synthetic pathways, including bromination and carboxylation reactions. A notable method includes the reaction of quinoline derivatives with bromine in a solvent system, followed by purification techniques such as recrystallization to achieve high-purity products suitable for pharmaceutical applications .

Material Science

Dye Applications

In material science, this compound is explored for its potential use as a dye or pigment. Its structural properties allow it to interact with various substrates, making it suitable for applications in textiles and coatings. The compound's ability to form stable complexes with metals further enhances its utility in dye chemistry.

Toxicological Studies

Safety Profiles

Toxicological evaluations of this compound indicate that it possesses low toxicity profiles under controlled conditions. Studies suggest that its metabolites do not exhibit significant systemic toxicity, making it a candidate for further development in pharmaceuticals and industrial applications .

Mécanisme D'action

The mechanism of action of 3-Bromoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromoquinoline-3-carboxylic acid

- 8-Fluoroquinoline-3-carboxylic acid

- 8-Ethylquinoline-3-carboxylic acid

Uniqueness

3-Bromoquinoline-8-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

3-Bromoquinoline-8-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antibacterial, antiviral, and anticancer activities.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by carboxylation. A common method includes the use of N-bromosuccinimide (NBS) in a solvent like chloroform to produce 3-bromoquinoline, which can then be further modified to introduce the carboxylic acid group through various synthetic pathways. The general reaction scheme can be summarized as follows:

- Bromination : Quinoline is treated with NBS to yield 3-bromoquinoline.

- Carboxylation : The brominated product is then subjected to a carboxylation reaction, often using carbon dioxide in the presence of a base.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that derivatives of quinoline can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values in the low micromolar range.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.001 |

| Klebsiella pneumoniae | 0.005 |

Antiviral Activity

Recent research indicates that compounds containing the quinoline nucleus exhibit antiviral activity against viruses such as H5N1 and potentially SARS-CoV-2. The mechanism appears to involve interference with viral replication processes, likely due to the compound's ability to interact with viral proteins or inhibit their function.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds derived from quinolines have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism is believed to involve apoptosis induction and disruption of tubulin polymerization.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| KB-V1 | 14 |

Case Studies

- Antimycobacterial Activity : A study highlighted that arylated quinoline carboxylic acids exhibited potent activity against Mycobacterium tuberculosis. The compound's structure was modified to enhance activity against both replicating and non-replicating forms of the bacterium, demonstrating its potential for tuberculosis treatment.

- Antiviral Screening : In another investigation, derivatives similar to this compound were screened for their ability to inhibit viral replication in cell cultures infected with H5N1. The results showed significant inhibition rates with low cytotoxicity, suggesting a favorable therapeutic profile.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of key enzymes such as DNA gyrase has been observed, which is crucial for bacterial DNA replication.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce ROS production, leading to oxidative stress in cancer cells, triggering apoptosis.

Propriétés

IUPAC Name |

3-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAKYYQAYNQGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712408 | |

| Record name | 3-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-78-9 | |

| Record name | 3-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.